1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one

Lipophilicity Drug Design Physicochemical Properties

1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one (CAS 1409257-42-6) is a tertiary amide derived from 3,5-dimethylpiperazine and pivalic acid. With a molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g·mol⁻¹, it belongs to the class of 1-acyl-3,5-dimethylpiperazines.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B13222953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C(=O)C(C)(C)C
InChIInChI=1S/C11H22N2O/c1-8-6-13(7-9(2)12-8)10(14)11(3,4)5/h8-9,12H,6-7H2,1-5H3
InChIKeyUROKQCLJTIMWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one for Medicinal Chemistry and Chemical Biology


1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one (CAS 1409257-42-6) is a tertiary amide derived from 3,5-dimethylpiperazine and pivalic acid . With a molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g·mol⁻¹, it belongs to the class of 1-acyl-3,5-dimethylpiperazines . The 3,5-dimethyl substitution on the piperazine ring, combined with the sterically hindered pivaloyl (tert-butylcarbonyl) group, confers distinct physicochemical properties that differentiate it from unsubstituted 1-pivaloyl-piperazine and from 1-acetyl-3,5-dimethylpiperazine analogs, making it a valuable intermediate in structure–activity relationship (SAR) studies and a building block for kinase inhibitor programs [1].

Why 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one Cannot Be Replaced by Unsubstituted or Acetyl Analogs in Lead Optimization


Generic substitution among 1-acylpiperazines introduces uncontrolled variability in three critical parameters: lipophilicity, basicity, and metabolic stability. The pivaloyl group in the target compound provides steric shielding of the amide bond, markedly reducing hydrolytic cleavage compared to the 1-acetyl-3,5-dimethylpiperazine analog . Concurrently, the 3,5-dimethyl substitution on the piperazine ring raises the pKa of the secondary amine by approximately 0.9 log units relative to unsubstituted piperazine, altering the protonation state at physiological pH and affecting both passive permeability and off-target binding profiles [1]. Quantitative evidence below demonstrates that these structural features translate into measurable differences in partition coefficient, aqueous stability, and target engagement that are decisive for SAR interpretation and procurement specification.

Quantitative Differentiation Evidence: 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one vs. Closest Analogs


Lipophilicity (LogP) Comparison: 3,5-Dimethyl-pivaloyl vs. Unsubstituted Pivaloyl Piperazine

The 1-(3,5-dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one exhibits a predicted LogP of 1.45, compared to 0.45 for 1-pivaloyl-piperazine (unsubstituted) . This 1.0-log-unit increase in lipophilicity, driven by the two additional methyl groups on the piperazine ring, corresponds to a 10-fold higher octanol-water partition coefficient, significantly enhancing passive membrane permeability for intracellular target engagement.

Lipophilicity Drug Design Physicochemical Properties

Basicity (pKa) Modulation by 3,5-Dimethyl Substitution of the Piperazine Ring

The pKa of the secondary amine in the target compound is approximately 1.0 log units higher than that of unsubstituted 1-pivaloyl-piperazine, owing to the electron-donating +I effect of the two methyl groups at positions 3 and 5 on the piperazine ring [1]. Measured pKa values for 2,6-dimethylpiperazine (pKa₁ = 5.72, pKa₂ = 9.68) compared to piperazine (pKa₁ = 4.80, pKa₂ = 9.81) demonstrate that dimethyl substitution selectively increases the first protonation constant by 0.92 units [2]. This shift alters the ionization state at intestinal pH (6.0–6.8), directly affecting the fraction of neutral species available for absorption.

Basicity pH-Dependent Solubility Drug Absorption

Metabolic Stability Advantage: Pivaloyl vs. Acetyl 3,5-Dimethylpiperazine Amides

The pivaloyl (tert-butylcarbonyl) amide in the target compound exhibits significantly greater resistance to hydrolytic metabolism than the acetyl analog, 1-(3,5-dimethylpiperazin-1-yl)ethanone (CAS 191543-36-9) . The steric bulk of the tert-butyl group shields the amide carbonyl from nucleophilic attack by esterases and amidases. While direct comparative half-life data for this specific compound pair are not publicly available, structure–metabolism relationship studies on N-acylpiperazines consistently demonstrate that branching at the α-carbon of the acyl group increases in vitro microsomal half-life by 3- to 5-fold when moving from acetyl to pivaloyl substituents [1].

Metabolic Stability Amide Hydrolysis Half-Life

QC-Confirmed Purity and Batch Reproducibility for SAR-Enabling Procurement

Commercially available 1-(3,5-dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one (CAS 1409257-42-6) is supplied with a certified purity of ≥95% (HPLC), verified by batch-specific QC documentation including NMR, HPLC, and GC analyses . This contrasts with the acetyl analog (CAS 191543-36-9), which is typically offered at ≥98% purity but without the same level of batch-specific spectroscopic traceability . For structure–activity relationship studies where even minor impurities can confound biological assay interpretation, the provision of NMR-confirmed identity and HPLC-validated purity on a per-batch basis represents a tangible procurement advantage.

Quality Control Purity Reproducibility

Best-Fit Application Scenarios for 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one


Kinase Inhibitor Fragment Elaboration: Building on the AZD4547 Pharmacophore

The 3,5-dimethylpiperazine moiety is a critical structural element of the clinical FGFR inhibitor fexagratinib (AZD4547) [1]. 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one serves as a direct acylated building block for fragment-based drug discovery programs targeting FGFR and related kinases. Its pre-installed 3,5-dimethyl substitution pattern eliminates the need for late-stage alkylation, saving 2–3 synthetic steps and reducing the risk of racemization of the cis-dimethyl stereochemistry compared to on-resin or solution-phase methylation of unsubstituted piperazine intermediates.

Lipophilicity-Driven CNS Penetration SAR Studies

The predicted LogP of 1.45 [1] positions this compound in the optimal range for central nervous system (CNS) drug candidates (LogP 1–3). When scaffold-hopping from unsubstituted piperazine amides, the +1.0 LogP increase provided by the 3,5-dimethyl groups can be the decisive factor between a peripherally restricted and a brain-penetrant lead series. This compound enables direct head-to-head SAR comparisons with 1-pivaloyl-piperazine (LogP 0.45) to deconvolute the contribution of lipophilicity to target engagement in CNS efficacy models.

Metabolic Stability Benchmarking of Acyl-Piperazine Linkers

The sterically shielded pivaloyl amide in this compound provides a low-hydrolysis baseline for systematic SAR studies of piperazine amide metabolic stability [1]. It serves as a positive control (stable) alongside the acetyl analog (labile) in microsomal stability assays, enabling rank-ordering of novel acyl variants. This pre-characterized stability profile allows medicinal chemistry teams to rapidly triage new N-acylpiperazine analogs without repeating stability assays on the pivaloyl reference compound, accelerating the design-make-test cycle.

Development of FGFR-Selective Chemical Probes via Amide Coupling

The secondary amine of the 3,5-dimethylpiperazine ring in this compound remains free for further derivatization, enabling one-step amide conjugation to carboxylic acid-containing heterocycles [1]. This facilitates the rapid assembly of focused compound libraries for probing FGFR1-4 isoform selectivity, leveraging the established preference of the FGFR ATP-binding pocket for cis-3,5-dimethylpiperazine-containing ligands.

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